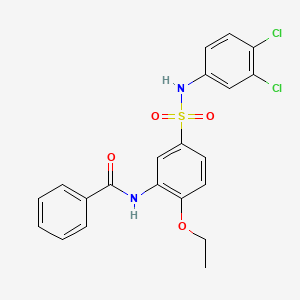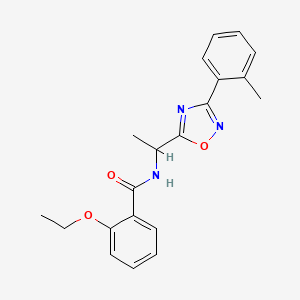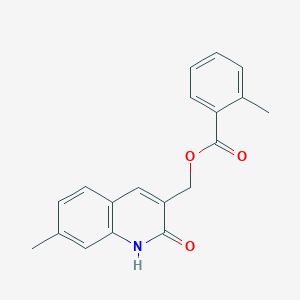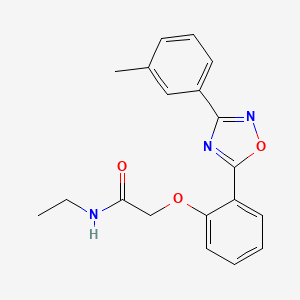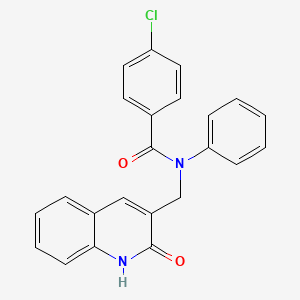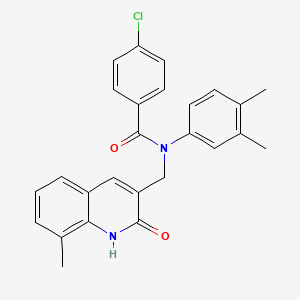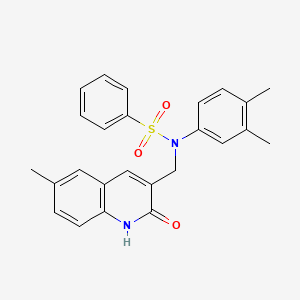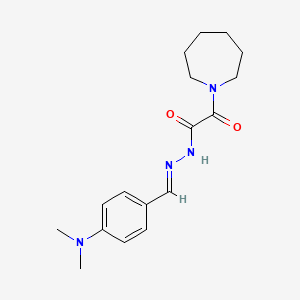
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide, also known as LDK378, is a small molecule inhibitor of anaplastic lymphoma kinase (ALK). ALK is a protein that is involved in the growth and survival of cancer cells, and is a target for cancer therapy. LDK378 is currently being investigated as a potential treatment for ALK-positive non-small cell lung cancer (NSCLC), a type of lung cancer that is caused by a genetic mutation in the ALK gene.
Mécanisme D'action
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide works by inhibiting the activity of the ALK protein, which is involved in the growth and survival of cancer cells. By blocking the activity of ALK, this compound can slow down or stop the growth of cancer cells, leading to tumor shrinkage and improved patient outcomes.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on ALK-positive cancer cells, while sparing normal cells. This selectivity is thought to be due to the specific binding of this compound to the ATP binding site of the ALK protein. This compound has also been shown to have good oral bioavailability, meaning that it can be taken in pill form and absorbed into the bloodstream.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a cost-effective tool for studying the ALK pathway. It also has good selectivity for ALK, which allows for specific targeting of this protein in experiments.
One limitation of this compound is that it is not effective against all types of cancer, as it specifically targets ALK-positive tumors. Additionally, this compound can cause side effects in some patients, such as nausea, diarrhea, and liver toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide. One area of interest is the development of combination therapies that can enhance the effectiveness of this compound in treating ALK-positive NSCLC. Another area of research is the identification of biomarkers that can predict patient response to this compound, which could help to personalize treatment for individual patients. Additionally, there is ongoing research to identify new targets for cancer therapy that may be synergistic with this compound.
Méthodes De Synthèse
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis begins with the reaction of 4-dimethylaminobenzaldehyde with 2-oxoacetohydrazide to form the Schiff base intermediate. This intermediate is then reacted with azepane and acetic anhydride to form the final product, this compound.
Applications De Recherche Scientifique
(E)-2-(azepan-1-yl)-N'-(4-(dimethylamino)benzylidene)-2-oxoacetohydrazide is being studied in clinical trials as a potential treatment for ALK-positive NSCLC. In a phase 1 study, this compound showed promising results in patients with ALK-positive NSCLC, with a response rate of 80%. Further clinical trials are ongoing to evaluate the safety and efficacy of this compound in a larger patient population.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20(2)15-9-7-14(8-10-15)13-18-19-16(22)17(23)21-11-5-3-4-6-12-21/h7-10,13H,3-6,11-12H2,1-2H3,(H,19,22)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRTXKGJKFTQFE-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49726695 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-(tert-butyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7701739.png)
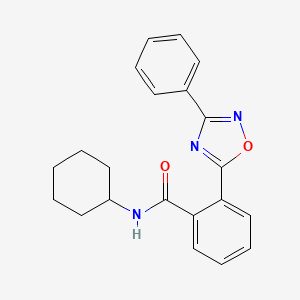
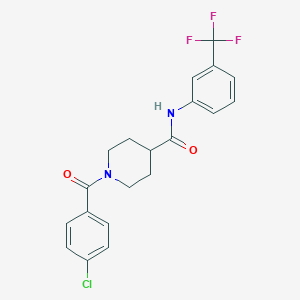
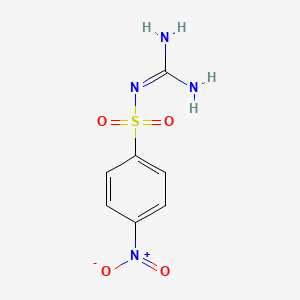
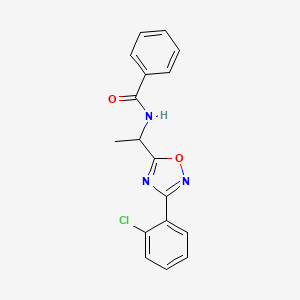
![2,4-dichloro-N-{2-methoxy-5-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzamide](/img/structure/B7701782.png)

